Proflavine sulfate
Overview
Description
Proflavine sulfate is a derivative of acridine, known for its antiseptic properties. It is primarily used as a topical disinfectant against gram-positive bacteria. This compound is toxic and carcinogenic in mammals, which limits its use to surface disinfectants and treatment of superficial wounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Proflavine sulfate is synthesized from acridine through a series of chemical reactions. The process involves the nitration of acridine to form 3,6-dinitroacridine, followed by reduction to yield 3,6-diaminoacridine. This compound is then reacted with sulfuric acid to produce this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups on the acridine ring are replaced by other groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions
Major Products:
Oxidation: Oxidized derivatives of proflavine.
Reduction: Various amine derivatives.
Substitution: Substituted acridine compounds
Scientific Research Applications
Proflavine sulfate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye for studying molecular interactions and dynamics.
Biology: Employed in staining techniques for visualizing cellular structures and DNA.
Medicine: Investigated for its potential in photodynamic therapy and as a contrast agent in imaging techniques.
Industry: Utilized in the development of antimicrobial coatings and materials
Mechanism of Action
Proflavine sulfate exerts its effects by intercalating into DNA, disrupting DNA synthesis and leading to high levels of mutation in the copied DNA strands. This prevents bacterial reproduction. The compound targets DNA and interferes with crucial biological functions, making it effective as an antiseptic .
Comparison with Similar Compounds
Acriflavine: Another acridine derivative with similar antiseptic properties.
Ethidium Bromide: A compound used for DNA staining, similar in its intercalating mechanism.
Methylene Blue: A dye with antiseptic and staining properties.
Uniqueness of Proflavine Sulfate: this compound is unique due to its specific intercalating properties and its effectiveness against gram-positive bacteria. Its toxicity and carcinogenicity limit its use, but it remains valuable in specific applications where its properties are advantageous .
Properties
IUPAC Name |
acridine-3,6-diamine;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3.H2O4S/c14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10;1-5(2,3)4/h1-7H,14-15H2;(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFHCKWLECYVBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1811-28-5, 553-30-0 | |
Record name | 3,6-Acridinediamine, sulfate (2:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1811-28-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3,6-Acridinediamine, sulfate (1:1) | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=553-30-0 | |
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DSSTOX Substance ID |
DTXSID90203821 | |
Record name | Proflavine sulfate [NF] | |
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Molecular Weight |
307.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic powder; [Sigma-Aldrich MSDS] | |
Record name | Proflavine hemisulfate | |
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CAS No. |
3237-53-4, 553-30-0, 1811-28-5 | |
Record name | 3,6-Acridinediamine, sulfate (1:?) | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=3237-53-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Proflavine sulfate [NF] | |
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Record name | Proflavine hemisulfate | |
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Record name | 3,6-Diaminoacridine hemisulfate | |
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Record name | Proflavine sulfate | |
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Record name | Proflavine sulfate | |
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Record name | 3,6-Acridinediamine, sulfate (2:1) | |
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Record name | Proflavine sulfate [NF] | |
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Record name | Proflavine sulphate | |
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Record name | Proflavine hemisulphate | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.746 | |
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Record name | PROFLAVINE SULFATE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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